molecular formula C22H20FN3OS B14972407 6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B14972407
M. Wt: 393.5 g/mol
InChI Key: RSEPTJRNZWCFST-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The presence of fluorine and methyl groups in the structure enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps :

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorophenyl and Methyl Groups: These groups are introduced via nucleophilic substitution reactions using suitable fluorinated and methylated reagents.

    Amidation Reaction: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with 4-(propan-2-yl)aniline under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.

    Medicine: Potential therapeutic agent for treating cancer, inflammation, and microbial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of fluorine and methyl groups, which enhance its pharmacokinetic properties and biological activity. This makes it a more potent and selective compound compared to its analogs.

Properties

Molecular Formula

C22H20FN3OS

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C22H20FN3OS/c1-13(2)15-6-10-18(11-7-15)24-21(27)20-14(3)26-12-19(25-22(26)28-20)16-4-8-17(23)9-5-16/h4-13H,1-3H3,(H,24,27)

InChI Key

RSEPTJRNZWCFST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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